Boc-phe(4-nhz)-OH

Description

Conceptual Framework and Structural Uniqueness of Boc-phe(4-nhz)-OH

This compound, also known as Boc-4-azido-L-phenylalanine, is a non-canonical amino acid meticulously designed for specific applications. ebi.ac.uk Its structural uniqueness arises from the strategic combination of three key components: the L-phenylalanine core, the N-terminal tert-butoxycarbonyl (Boc) protecting group, and the para-substituted azido (B1232118) (–N3) group on the phenyl ring. chemimpex.comnih.gov

The L-phenylalanine framework provides a familiar backbone, allowing the molecule to be incorporated into peptide chains using standard synthesis protocols. The Boc group is a widely used protecting group in peptide chemistry. It temporarily masks the reactivity of the amino group, preventing unwanted side reactions during peptide synthesis and ensuring the sequential addition of amino acids in the correct order. chemimpex.commdpi.comrsc.org This group is stable under various conditions but can be readily removed when needed. medchemexpress.comiris-biotech.de

The most distinguishing feature of this compound is the azido group (often denoted as N3 or "nhz" in some notations). chemimpex.com This functional group is relatively small and bio-inert, meaning it does not typically interfere with biological processes. nih.gov Crucially, the azide (B81097) serves as a "bioorthogonal" chemical handle. This allows it to participate in highly specific and efficient reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". chemimpex.comnih.govsigmaaldrich.com This reactivity enables the precise attachment of other molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, to peptides and proteins containing this modified amino acid. chemimpex.comnih.gov

| Feature | Description | Significance in Research |

| L-Phenylalanine Core | The fundamental amino acid structure. | Provides a scaffold that can be integrated into natural peptide sequences. chemimpex.com |

| Boc Protecting Group | A tert-butoxycarbonyl group attached to the amine. | Protects the amino group during chemical synthesis, allowing for controlled peptide elongation. chemimpex.commdpi.com |

| 4-Azido Group (-N3) | An azide functional group at the para position of the phenyl ring. | Acts as a bioorthogonal handle for "click chemistry," enabling specific labeling and conjugation. ebi.ac.ukchemimpex.comnih.gov |

Historical Context and Evolution of Modified Amino Acid Chemistry Pertaining to this compound Analogs

The development of this compound is rooted in the broader history of amino acid chemistry, which began with the discovery of the 20 proteinogenic amino acids. nih.govnih.govacs.org Early in the 20th century, the discovery of post-translational modifications challenged the idea of a fixed set of canonical amino acids. nih.gov Scientists began to appreciate that amino acids could be chemically altered within proteins to expand their functional diversity.

The deliberate synthesis of "unnatural" or non-canonical amino acids for research purposes gained momentum in the mid-20th century. frontiersin.org A significant milestone was the development of solid-phase peptide synthesis, which created a high demand for amino acid derivatives with protecting groups like Boc to facilitate the controlled assembly of peptides. sigmaaldrich.comsigmaaldrich.cnorgsyn.org

The synthesis of specific phenylalanine analogs, such as those with halogenated or nitrated rings, further expanded the chemical space. sigmaaldrich.comchemsrc.comiris-biotech.depeptide.com The introduction of the azido group into amino acids marked a pivotal moment, driven by the need for bioorthogonal reactive handles—groups that react selectively with a partner group without interfering with native biological chemistry. ebi.ac.uknih.gov The azide's ability to undergo the Staudinger ligation and, more prominently, "click chemistry" made it an exceptionally valuable tool. pnas.org

The synthesis of 4-azido-L-phenylalanine itself can be achieved through several methods, including diazotransfer reactions or an Ullman-type coupling from a protected 4-iodo-L-phenylalanine derivative. nih.gov The combination of the well-established Boc protection strategy with the versatile azido-phenylalanine core led to the creation of this compound, a reagent that is both easy to use in standard peptide synthesis and equipped for sophisticated bioorthogonal modifications. chemimpex.com

Overview of Academic Research Trajectories for this compound

This compound has become a versatile and widely adopted tool in numerous areas of chemical and biological research. Its applications primarily leverage the unique reactivity of the azido group.

Key research applications include:

Peptide Synthesis and Bioconjugation : The compound is a fundamental building block for creating peptides that are destined for further modification. chemimpex.com Researchers can synthesize a peptide containing one or more 4-azido-L-phenylalanine residues and then use click chemistry to attach other molecules, such as imaging agents or therapeutic compounds. chemimpex.comiris-biotech.de This is a common strategy for developing targeted drug delivery systems. chemimpex.com

Click Chemistry : The azido group is a key component in click chemistry reactions, which are known for their high efficiency and reliability. chemimpex.com This allows for the straightforward creation of complex molecular architectures and bioconjugates. chemimpex.commedchemexpress.com

Protein-Protein Interaction Studies : By incorporating 4-azido-L-phenylalanine into a protein, the azide group can be used as a photo-crosslinking agent. ebi.ac.uk Upon exposure to UV light, the azide forms a highly reactive nitrene that can covalently bond to nearby interacting proteins, allowing researchers to identify and study protein-protein interactions within a cell. ebi.ac.uk

Fluorescent Labeling : The compound is used to introduce a site for fluorescent labeling in biological assays. chemimpex.com This enables the visualization and tracking of proteins and peptides in cellular processes. nih.gov

Materials Science : Research has explored the use of this compound to modify surfaces, such as graphene sheets, through covalent bonding, opening up possibilities for new biomaterials. iris-biotech.de

Scope and Significance of Comprehensive Scholarly Inquiry into this compound

The scholarly inquiry into this compound and related unnatural amino acids is highly significant as it pushes the boundaries of protein engineering and chemical biology. The ability to site-specifically incorporate a functional handle like an azide group into a protein's structure is a powerful tool. ebi.ac.uknih.gov This technique, often achieved through methods like codon suppression, allows for the precise installation of probes and other functionalities at any desired position within a protein. nih.gov

The use of this compound has been instrumental in advancing our understanding of complex biological systems. It facilitates the study of protein structure, function, and interactions in their native environments. ebi.ac.uk For example, its application in photo-crosslinking has been crucial for mapping the interaction networks of proteins within living cells. ebi.ac.uk

Structure

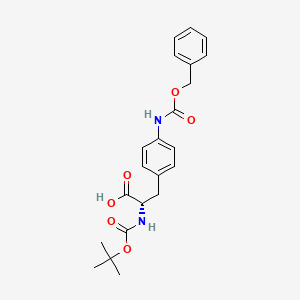

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)13-15-9-11-17(12-10-15)23-20(27)29-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVIIGJEOXYKAV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129919 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55533-25-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55533-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Boc Phe 4 Nhz Oh and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for Boc-phe(4-nhz)-OH

A retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection points are the amide bond of the Boc group and the carbon-nitrogen bond of the hydrazine (B178648) moiety. This approach simplifies the target molecule into more readily available or synthetically accessible precursors.

The principal disconnections are:

N-Boc bond: Cleavage of the N-terminal Boc protecting group leads to the free amino acid, 4-(N'-benzyloxycarbonyl-hydrazino)-L-phenylalanine. This step is typically achieved under acidic conditions. numberanalytics.com

C4-Hydrazine bond: Disconnection at the phenyl ring's C4 position and the hydrazine group points towards a 4-substituted L-phenylalanine derivative as a key intermediate. A common precursor would be 4-amino-L-phenylalanine or 4-iodo-L-phenylalanine. researchgate.net

Hydrazine N-Z bond: The benzyloxycarbonyl (Z or Cbz) group on the hydrazine can be disconnected to reveal hydrazine itself, which is later introduced and protected.

This analysis suggests a convergent synthetic strategy. One pathway involves the synthesis of the modified L-phenylalanine core, followed by the introduction of the Boc protecting group.

Stereocontrolled Synthesis of the L-Phenylalanine Backbone Incorporating the 4-nhz Moiety

Maintaining the L-stereochemistry of the phenylalanine backbone is paramount for the biological activity of the final peptide. Two primary strategies are employed to achieve this: asymmetric synthesis and chiral pool synthesis.

Asymmetric Synthesis Approaches

Asymmetric synthesis creates the desired stereocenter during the reaction sequence. One powerful method is the Schöllkopf's bislactim ether method, which allows for the asymmetric synthesis of non-proteinogenic α-amino acids. tandfonline.comtandfonline.com This approach involves the diastereoselective alkylation of a bislactim ether auxiliary, achieving high chemical and optical purity. tandfonline.comtandfonline.com

Another approach involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated esters. researchgate.net This method provides a direct route to functionalized phenylalanine derivatives with high enantiomeric excess. researchgate.net

Chiral Pool Synthesis from Pre-existing Enantiopure Precursors

Chiral pool synthesis utilizes readily available and inexpensive enantiopure starting materials, such as L-phenylalanine itself. researchgate.netresearchgate.netsciencenet.cnuh.edu This strategy circumvents the need for a de novo asymmetric synthesis of the chiral center.

A common approach begins with the modification of L-phenylalanine. For instance, L-phenylalanine can be converted to 4-iodo-L-phenylalanine. researchgate.net This intermediate can then undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various functionalities at the 4-position of the phenyl ring. capes.gov.bracs.org Alternatively, enzymatic cascades can be employed to convert L-phenylalanine into enantiomerically pure intermediates for further elaboration. acs.org

Introduction and Selective Removal of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. masterorganicchemistry.com

Introduction: The Boc group is typically introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or sodium bicarbonate in a mixed solvent system such as dioxane/water. researchgate.nethighfine.com For amino derivatives sensitive to water, conditions like Boc₂O/triethylamine (B128534) in methanol (B129727) or DMF can be employed. highfine.com

Selective Removal: A key advantage of the Boc group is its selective removal in the presence of other protecting groups, a concept known as orthogonality. masterorganicchemistry.com The Boc group is labile to strong acids like trifluoroacetic acid (TFA), which cleaves it to generate a free amine, isobutene, and carbon dioxide. highfine.commasterorganicchemistry.com This allows for the deprotection of the α-amino group while other protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group often used for side-chain protection, remain intact. masterorganicchemistry.com The Cbz group, in contrast, is typically removed by catalytic hydrogenation. masterorganicchemistry.com This orthogonality is fundamental in stepwise peptide synthesis. masterorganicchemistry.com More recently, methods for Boc removal using Lewis acids like FeCl₃ or thermal deprotection in continuous flow have been developed to offer milder and more environmentally friendly alternatives. researchgate.netnih.gov

Synthetic Routes for the 4-nhz Functional Group Integration

The introduction of the 4-(N'-benzyloxycarbonyl-hydrazino) moiety can be achieved through several synthetic routes.

A common strategy involves the use of a 4-substituted phenylalanine derivative. For example, starting from 4-amino-L-phenylalanine, a diazotization reaction followed by reduction can yield the corresponding hydrazine derivative. This hydrazine can then be protected with benzyl (B1604629) chloroformate (Cbz-Cl) to afford the desired 4-(N'-benzyloxycarbonyl-hydrazino)-L-phenylalanine. An alternative involves the direct alkylation of a protected hydrazine with a suitable phenylalanine-derived electrophile. kirj.ee

Another route starts with 4-nitro-L-phenylalanine. The nitro group can be reduced to an amino group, which is then converted to the hydrazine functionality. Subsequent protection of the hydrazine and the α-amino group yields the final product.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves careful selection of solvents, reagents, and reaction parameters for each synthetic step.

For peptide coupling reactions, which are analogous to the final steps of the synthesis of the target molecule, various coupling reagents and conditions have been optimized. For example, in the synthesis of a dipeptide, coupling agents like DCC/HOBt, EDCI/OxymaPure, and COMU have been systematically evaluated to maximize yield and minimize side reactions like epimerization. beilstein-journals.orgnih.gov

The following table summarizes the optimization of conditions for a model peptide coupling reaction, which provides insights into the types of parameters that would be optimized for the synthesis of this compound.

| Coupling Reagent | Base | Solvent | Yield (%) |

| DCC/HOBt | TEA | CH₂Cl₂/DMF | - |

| EDCI/HOBt | TEA | DMF | - |

| EDCI/OxymaPure | DIPEA | DMF | 86 |

| COMU | DIPEA | DMF | - |

| IBA-OBz/(4-MeOC₆H₄)₃P | DMAP | DCE | 86 |

Data adapted from studies on dipeptide synthesis. beilstein-journals.orgnih.gov The specific yields are highly substrate-dependent.

Optimization of the Boc-protection step often involves adjusting the base and solvent to ensure complete reaction without side products. Similarly, for the introduction of the hydrazine moiety, the choice of solvent and base can significantly impact the yield of the mono-alkylated product. kirj.ee

Solid-Phase Synthesis Applications for this compound Incorporation

The incorporation of non-canonical amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) is a powerful strategy for creating novel biomolecules with tailored properties. Boc-phe(4-NH2)-OH, also known as Boc-4-amino-L-phenylalanine, is a valuable building block in this context, enabling the introduction of a primary aromatic amine into the peptide backbone. chemimpex.comontosight.ai This functional group serves as a versatile handle for a variety of post-synthetic modifications, including biotinylation for detection and purification, and the attachment of other moieties to enhance biological activity or create conformationally constrained structures. nih.govnih.gov

The Boc (tert-butyloxycarbonyl) protecting group is well-suited for SPPS, offering stability during coupling reactions and selective removal under acidic conditions that are orthogonal to the cleavage of many side-chain protecting groups and the final peptide from the resin. uniroma1.itbeilstein-journals.org The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. uniroma1.itmdpi.com This approach simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration and washing. iris-biotech.de

A typical cycle in Boc-based SPPS for incorporating Boc-phe(4-NH2)-OH involves the following steps:

Deprotection: The Nα-Boc protecting group of the resin-bound peptide is removed using an acid such as trifluoroacetic acid (TFA). uniroma1.it

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine, like diisopropylethylamine (DIEA). uniroma1.it

Coupling: The incoming Boc-phe(4-NH2)-OH is activated and coupled to the free amino group of the resin-bound peptide. Common activating reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or more advanced reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.govrsc.org

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

A key consideration when using Boc-phe(4-NH2)-OH is the protection of the 4-amino group on the phenyl ring to prevent unwanted side reactions during peptide synthesis. While the Boc group protects the alpha-amino group, an additional protecting group on the side chain amine is often necessary. However, for certain applications, the unprotected 4-amino group can be carried through the synthesis, provided that the coupling conditions are carefully controlled.

Research has demonstrated the successful incorporation of 4-aminophenylalanine derivatives into various peptides. For instance, in the synthesis of inhibitors for Src tyrosine kinase, a 4-nitrophenylalanine residue was incorporated into the peptide sequence on a solid support and subsequently reduced to 4-aminophenylalanine. nih.gov This allowed for the introduction of conformational constraints by linking the newly formed amino group to the side chain of another amino acid, which significantly enhanced the inhibitory potency of the peptide. nih.gov

Another application involves the synthesis of degarelix, a decapeptide containing modified p-aminophenylalanine residues. googleapis.comgoogle.com While Fmoc-based strategies are often employed for degarelix, the principles of incorporating aminophenylalanine derivatives are relevant. These syntheses highlight the importance of carefully selecting protecting groups and reaction conditions to avoid side reactions, such as the isomerization of certain moieties. googleapis.com

The versatility of the incorporated 4-amino group is further highlighted by its use in creating biotinylated peptides. Biotinylated p-aminophenylalanine derivatives have been shown to be efficiently incorporated into proteins in cell-free translation systems, offering advantages over biotinylated lysine (B10760008) derivatives. nih.gov This suggests that peptides synthesized with Boc-phe(4-NH2)-OH can be readily labeled for various biochemical assays.

The following table summarizes key aspects of incorporating Boc-phe(4-NH2)-OH in SPPS based on research findings:

| Parameter | Details | References |

| Protecting Group Strategy | Nα-Boc for the amino acid backbone. | uniroma1.itbeilstein-journals.org |

| Side Chain Protection | The 4-amino group may require protection depending on the synthetic route and desired modifications. | nih.gov |

| Activation/Coupling Reagents | DCC, HBTU, BOP, HOBt, DIEA. | nih.govrsc.org |

| Deprotection Reagent | Trifluoroacetic acid (TFA) for Boc group removal. | uniroma1.it |

| Key Applications | Introduction of a versatile chemical handle for post-synthetic modifications, synthesis of conformationally constrained peptides, creation of biotinylated peptides for detection and purification. | nih.govnih.gov |

| Example Peptide | Src tyrosine kinase inhibitors, analogs of degarelix. | nih.govgoogleapis.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Boc Phe 4 Nhz Oh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and provides insight into the spatial arrangement of atoms.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of Boc-phe(4-nhz)-OH is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring atoms and functional groups. Key expected resonances include the tert-butyl protons of the Boc group appearing as a characteristic singlet, the α- and β-protons of the phenylalanine backbone, the aromatic protons on the para-substituted ring, and the benzylic protons of the Z-group. The amide (NH) protons would typically appear as broader signals.

¹³C NMR: The ¹³C NMR spectrum reveals all non-equivalent carbon atoms in the molecule. hw.ac.ukoregonstate.edu The broad range of chemical shifts allows for clear differentiation between sp³, sp², and carbonyl carbons. hw.ac.ukoregonstate.edu Characteristic signals would include those for the Boc group's quaternary and methyl carbons, the α- and β-carbons of the amino acid core, the aromatic carbons, and the three distinct carbonyl carbons (Boc, Z-group, and carboxylic acid). researchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the two nitrogen atoms within the molecule. One signal would correspond to the Boc-protected α-amino group, and the other to the Z-protected amino group on the phenyl ring, with their chemical shifts reflecting the different carbamate (B1207046) protecting groups.

The following tables present the anticipated chemical shifts for this compound based on established ranges for its constituent functional groups. oregonstate.eduoregonstate.educompoundchem.com

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values are based on typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Boc (CH₃)₉ | ~1.40 | Singlet (s) |

| β-CH₂ | ~3.10 | Multiplet (m) |

| α-CH | ~4.40-4.60 | Multiplet (m) |

| Z (Benzyl CH₂) | ~5.15 | Singlet (s) |

| Aromatic CH (Phenylalanine ring) | ~7.10-7.40 | Doublet (d) |

| Aromatic CH (Z-group ring) | ~7.30-7.45 | Multiplet (m) |

| NH (Boc) | ~5.00 | Doublet (d) |

| NH (Z) | ~6.50-7.00 | Singlet (s) |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Boc (CH₃)₃ | ~28.5 |

| β-CH₂ | ~37.0 |

| α-CH | ~55.0 |

| Z (Benzyl CH₂) | ~67.0 |

| Boc C(CH₃)₃ | ~80.0 |

| Aromatic CH | ~118-130 |

| Aromatic C (ipso) | ~135-140 |

| Z C=O | ~156.0 |

| Boc C=O | ~155.0 |

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the α-CH proton and the two diastereotopic β-CH₂ protons, confirming the amino acid backbone connectivity. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, providing critical information about the molecule's conformation and stereochemistry. For instance, correlations between the α-proton and the aromatic protons of the phenylalanine ring would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. youtube.com It allows for the unambiguous assignment of carbon signals by linking them to their known proton resonances. For example, the signal for the α-CH proton would show a cross-peak with the signal for the α-carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is essential for connecting different structural fragments. youtube.com Key HMBC correlations would include:

From the Boc methyl protons to the Boc quaternary carbon and the Boc carbonyl carbon.

From the α-proton to the β-carbon, the aromatic ipso-carbon, and the carboxylic acid carbonyl carbon.

From the benzylic protons of the Z-group to the Z-group carbonyl carbon and the aromatic carbons of the Z-group's phenyl ring. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition.

This compound has a molecular formula of C₂₂H₂₆N₂O₆ and a monoisotopic mass of 414.1791 Da. Using HRMS techniques like ESI, the compound would be expected to be observed as protonated [M+H]⁺ (m/z 415.1863) or sodiated [M+Na]⁺ (m/z 437.1682) adducts in positive ion mode, or as a deprotonated [M-H]⁻ (m/z 413.1718) species in negative ion mode. The high mass accuracy of the measurement (typically <5 ppm) allows for the confident confirmation of the molecular formula.

Tandem MS (MS/MS) involves selecting a specific ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation, providing valuable information about the molecule's structure. The resulting fragment ions correspond to the loss of specific subunits.

Interactive Table: Predicted MS/MS Fragmentation Ions for this compound

| Fragment Ion (m/z) | Proposed Loss | Structural Subunit Lost |

|---|---|---|

| 359.1652 | C₄H₈ (isobutylene) | Part of Boc group |

| 315.1754 | C₅H₉O₂ (Boc group) | Entire Boc group |

| 209.0811 | C₁₅H₁₃NO₄ (Z-Phe moiety) | Loss after backbone cleavage |

| 120.0808 | C₈H₁₀N | 4-aminobenzyl fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification in this compound

Vibrational spectroscopy probes the characteristic vibrations of chemical bonds and functional groups within a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is highly effective for identifying key functional groups. The spectrum of this compound would be dominated by strong absorptions from the multiple carbonyl groups and N-H bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations, such as the C=C stretching modes of the aromatic rings. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| N-H (Carbamates) | Stretching | 3200-3400 | Moderate |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 | Moderate |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Moderate |

| C=O (Carbamates) | Stretching | ~1680-1700 | Moderate |

| C=C (Aromatic) | Stretching | ~1600, ~1450-1500 | Strong |

| N-H (Amide II) | Bending | ~1520-1550 | Weak |

X-ray Crystallography for Definitive Absolute Stereochemical Assignment and Conformational Analysis of this compound

X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds at an atomic level. For a chiral molecule like this compound, this method provides definitive proof of its absolute stereochemistry, which is crucial for its application in stereospecific synthesis and pharmaceutical development. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically deconvoluted to generate a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined.

The determination of the absolute configuration at the chiral α-carbon of the phenylalanine backbone is a primary outcome of this analysis. By employing anomalous dispersion effects, typically requiring the presence of a heavier atom or the use of specific X-ray wavelengths, the crystallographic data can distinguish between the actual molecule and its mirror image (enantiomer), allowing for the confident assignment of the R or S configuration. This experimental verification is considered the gold standard for stereochemical assignment, surpassing spectroscopic methods that often rely on comparison to standards or computational models soton.ac.uk.

Beyond stereochemistry, X-ray crystallography offers a detailed snapshot of the molecule's solid-state conformation. This includes precise bond lengths, bond angles, and torsion angles, revealing the preferred orientation of the bulky tert-butyloxycarbonyl (Boc) protecting group relative to the amino acid backbone. The analysis also elucidates the conformation of the 4-aminohydrazide-modified phenyl side chain, including the planarity of the phenyl ring and the geometry of the hydrazide substituent. These conformational details are influenced by intramolecular interactions (such as hydrogen bonding) and intermolecular forces within the crystal lattice (crystal packing). Such insights are vital for understanding the molecule's steric properties and its potential interactions in biological systems or during chemical reactions. While the solid-state conformation may differ from that in solution, it provides a critical, low-energy reference structure for computational modeling and solution-state NMR studies.

Table 1: Illustrative Crystallographic Data for a Boc-Protected Phenylalanine Derivative Note: This table presents typical data for a related compound, as specific crystallographic data for this compound is not publicly available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₉NO₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.31 |

| b (Å) | 14.32 |

| c (Å) | 15.35 |

| Volume (ų) | 1386.4 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.045 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment and Stereoisomer Separation of this compound Derivatives

Chiral chromatography is an essential technique for the separation of enantiomers and the assessment of enantiomeric purity of chiral compounds like this compound. This method leverages the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) within a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column sigmaaldrich.com. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different energies and stabilities, leading to different retention times and thus, separation sigmaaldrich.com.

For non-volatile and thermally labile compounds like Boc-protected amino acid derivatives, chiral HPLC is the most widely used and effective method . The enantiomeric purity, often expressed as enantiomeric excess (e.e.), can be precisely quantified by integrating the peak areas of the two separated enantiomers in the chromatogram. A variety of CSPs have proven effective for the resolution of amino acid derivatives. These include polysaccharide-based phases (e.g., cellulose or amylose derivatives), macrocyclic antibiotic phases (e.g., teicoplanin, ristocetin A), and Pirkle-type phases semanticscholar.orgresearchgate.netmst.edu. The choice of CSP and the optimization of mobile phase conditions (composition, additives, flow rate) are critical for achieving baseline separation researchgate.netmst.edu.

The separation of Boc-phenylalanine derivatives, for instance, is well-documented. Macrocyclic antibiotic CSPs are particularly effective, operating in reversed-phase, normal-phase, or polar organic modes mst.edu. In a typical reversed-phase method, a teicoplanin-based CSP can achieve excellent resolution using a hydro-organic mobile phase mst.edu. The ability to separate the D- and L-enantiomers of this compound derivatives is fundamental for quality control in synthetic processes, ensuring that the desired stereoisomer is obtained with high purity. This is critical in fields like peptide synthesis, where the incorporation of an incorrect enantiomer can drastically alter the structure and biological function of the final peptide.

Table 2: Example HPLC Conditions for Enantiomeric Separation of N-Protected Phenylalanine Derivatives Note: This table illustrates typical separation parameters for compounds structurally similar to this compound, as specific application notes for this exact compound are not available.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |

| Column (CSP) | Teicoplanin-based (e.g., Chirobiotic T) | Ristocetin A-based (e.g., Chirobiotic R) |

| Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water (75/25, v/v) | Methanol (B129727) / 0.1% Acetic Acid (90/10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (L-isomer) | 8.5 min | 10.2 min |

| Retention Time (D-isomer) | 10.1 min | 12.5 min |

| Resolution (Rs) | > 2.0 | > 2.5 |

Chemical Reactivity and Strategic Derivatization of Boc Phe 4 Nhz Oh

Reactions Involving the Free Carboxyl Group of Boc-phe(4-nhz)-OH

The carboxylic acid functionality of Boc-Phe(4-N3)-OH is a primary site for modification, enabling its incorporation into larger molecular scaffolds, particularly peptides. The tert-Butoxycarbonyl (Boc) protecting group on the α-amine is crucial, as it prevents unwanted polymerization and is stable to the conditions used for carboxyl group derivatization. organic-chemistry.orgbzchemicals.com

Amide Bond Formation and Esterification Reactions

The formation of an amide (peptide) bond is one of the most fundamental transformations of Boc-Phe(4-N3)-OH. This reaction involves coupling the carboxylic acid with a primary or secondary amine. To achieve this efficiently and minimize side reactions, especially racemization, the carboxyl group must first be activated. masterorganicchemistry.comuantwerpen.be Common strategies involve the use of carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu). masterorganicchemistry.comnih.gov These additives form activated esters in situ, which then react cleanly with the amine component.

Esterification of the carboxyl group can be achieved through several methods. Standard acid-catalyzed esterification (Fischer esterification) is generally avoided due to the acid-labile nature of the Boc protecting group. ug.edu.pl Milder methods are preferred, such as reaction with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base like triethylamine (B128534) or cesium carbonate. researchgate.net Alternatively, using trimethylchlorosilane in an alcohol solvent like methanol (B129727) provides a convenient route to the corresponding methyl ester. researchgate.net

The following table summarizes common conditions for these transformations.

| Transformation | Reagents and Conditions | Product Type | Key Features |

| Amide Bond Formation | 1. Coupling Agent (EDC, DCC) + Additive (HOBt, HOSu)2. Amine (R-NH₂) | Peptide/Amide | High yield, low racemization. Widely used in peptide synthesis. masterorganicchemistry.comrsc.org |

| Amide Bond Formation | Isocyanate (R-N=C=O) + Base (e.g., TEA) | Amide | Atom-economical reaction with CO₂ as the only byproduct. organic-chemistry.org |

| Esterification | Alkyl Halide (e.g., CH₃I) + Base (e.g., Et₃N, Cs₂CO₃) in DMF | Alkyl Ester | Mild conditions compatible with the Boc group. researchgate.net |

| Esterification | Trimethylchlorosilane (TMSCl) in Alcohol (e.g., MeOH) | Alkyl Ester | Good to excellent yields for amino acid methyl esters. researchgate.net |

Reduction and Oxidation Reactions

The carboxyl group of Boc-Phe(4-N3)-OH can be selectively reduced. Full reduction to the corresponding primary alcohol, Boc-4-azido-L-phenylalaninol, is typically achieved without affecting the azido (B1232118) or Boc groups. A common two-step, one-pot procedure involves the initial conversion of the carboxylic acid to a mixed anhydride (B1165640) using ethyl chloroformate, followed by reduction with a mild hydride reagent like sodium borohydride (B1222165) (NaBH₄) in an aqueous/organic solvent mixture. core.ac.uk

Partial reduction to the corresponding aldehyde (Boc-4-azido-L-phenylalaninal) is more delicate due to the product's potential for over-reduction and racemization. A highly effective method involves activating the carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then performing a controlled reduction at low temperature with diisobutylaluminium hydride (DIBAL-H). rsc.org This one-pot procedure generally provides good yields while preserving stereochemical integrity. rsc.org

Oxidation of the carboxylic acid itself is not a relevant transformation. However, the reverse reaction, the oxidation of the corresponding α-amino alcohol back to the N-protected amino acid, is a synthetically useful process. core.ac.uk

Transformations and Functionalization of the Phenylalanine Aromatic Ring (4-azido site)

The 4-azido group is a versatile functional handle. It is relatively stable but can undergo specific transformations, most notably reduction to an amine, which then opens up a wide array of subsequent derivatization chemistries. nih.gov The azide (B81097) itself is a key component for bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for conjugation to molecules bearing an alkyne group. chemimpex.commedchemexpress.commedchemexpress.comchemicalbook.com

Selective Electrophilic Aromatic Substitution (if applicable to 4-azido)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eglibretexts.org The azido group (–N₃) is known to be an ortho-, para-directing group, albeit a deactivating one. mnstate.edu Since the para position in Boc-Phe(4-N3)-OH is already substituted, any EAS reaction (e.g., halogenation, nitration) would be directed to the ortho positions (C-3 and C-5) of the phenyl ring. The deactivating nature of the azido group means that harsher reaction conditions may be required compared to reactions with activated aromatic rings.

Nucleophilic Aromatic Substitution (if applicable to 4-azido)

Direct nucleophilic aromatic substitution (SNAᵣ) to displace the azido group is generally not a feasible pathway. SNAᵣ reactions require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The azido group is not a particularly good leaving group in this context, and the phenyl ring is not sufficiently electron-deficient to facilitate this reaction mechanism under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions at the 4-azido Position (if applicable)

While the azido group does not directly participate in palladium-catalyzed cross-coupling reactions as a coupling partner, it serves as a stable precursor to the amino group (–NH₂). The amino group can be readily obtained by reduction of the azide, for example, through catalytic hydrogenation (H₂/Pd-C) or with reagents like triphenylphosphine (B44618) (Staudinger reaction).

The resulting Boc-Phe(4-NH₂)-OH can then be transformed for cross-coupling. A robust method involves the conversion of the 4-amino group into a diazonium salt (–N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl). Aryl diazonium salts are highly effective partners in palladium-catalyzed reactions such as the Heck-Matsuda reaction (for C-C bond formation with alkenes) researchgate.net or Suzuki coupling (for C-C bond formation with boronic acids). This two-step sequence (azide reduction followed by diazotization and coupling) provides a powerful strategy for diversifying the 4-position of the phenylalanine ring. researchgate.net

Alternatively, it is noteworthy that the synthesis of Boc-Phe(4-N3)-OH itself often begins with a halogenated precursor, such as Boc-4-iodo-L-phenylalanine. nih.gov Such halogenated derivatives are ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, alkynyl, or amino substituents, respectively, prior to the introduction of the azide. researchgate.netbeilstein-journals.orgnih.govnih.gov

The table below outlines a representative cross-coupling reaction using a derivative of 4-aminophenylalanine.

| Reaction Type | Starting Material | Reagents and Conditions | Product Type | Reference |

| Heck-Matsuda Coupling | Boc-Phe(4-NH₂)-OH derivative | 1. NaNO₂, HBF₄ (to form diazonium salt)2. Alkene, Pd(OAc)₂, P(o-tol)₃ | C-4 vinylated phenylalanine derivative | researchgate.net |

Reactivity and Modifications of the 4-nhz Functional Group Itself

The chemical behavior of Boc-Phe(4-NO2)-OH is significantly influenced by the 4-nitro group (often represented as 4-NO2) on the phenyl ring. This electron-withdrawing group modulates the reactivity of the aromatic ring and serves as a versatile handle for introducing further chemical diversity. mdpi.comnih.gov The unique reactivity of the nitro group enhances the compound's utility as a building block for bioactive peptides and proteins. chemimpex.com

The primary and most strategic derivatization of the 4-nitro group is its reduction to a primary amino group (aniline derivative). This transformation unlocks a vast array of subsequent chemical modifications. Catalytic hydrogenation is a common method to achieve this reduction. For instance, the nitro group of a Boc-protected nitrophenylalanine methyl ester can be effectively reduced to an aniline (B41778) using a catalyst such as palladium on carbon (Pd/C). drugfuture.com Another method involves the use of hydrazine (B178648) for the reduction of the nitro group. nih.gov

Once the nitro group is converted to an amine, it can undergo various reactions typical of anilines:

Amide Bond Formation: The newly formed amino group can be acylated to form amides. A documented example involves the coupling of the aniline derivative with 2,6-dichlorobenzoyl chloride to generate the corresponding amide. drugfuture.com

Reductive Alkylation: The aniline can be modified through reductive alkylation, as demonstrated in the synthesis of gonadotropin-releasing hormone antagonists where an N-Boc-4-aminomethyl-L-phenylalanine intermediate undergoes this reaction. chemicalbook.com

Carbamate (B1207046) Formation: The amine can be protected with other groups, such as the benzyloxycarbonyl (Cbz) group, by reacting it with benzyl (B1604629) chloroformate. chemicalbook.com

These derivatizations allow for the synthesis of peptides with unique side chains, which are crucial for studying structure-activity relationships and developing novel therapeutic agents. googleapis.com

Table 1: Key Derivatization Reactions of the 4-Nitro Group

| Reaction | Reagents | Product Functional Group | Reference |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-amino (-NH₂) | drugfuture.com |

| Reduction | Hydrazine | 4-amino (-NH₂) | nih.gov |

| Amide Formation (from amine) | Acyl Chlorides (e.g., 2,6-dichlorobenzoyl chloride) | 4-amido (-NHCOR) | drugfuture.com |

| Carbamate Formation (from amine) | Benzyl Chloroformate (Z-Cl) | 4-carbamoyl (-NHCOOR) | chemicalbook.com |

Stability and Reactivity Under Various Conditions

The 4-nitro group is a robust functional group that exhibits significant stability under a wide range of conditions commonly employed in peptide synthesis. This stability is crucial for its use as a side-chain modification that can be carried through multiple synthetic steps before its intended derivatization.

Stability in Boc Chemistry: The nitro group is stable to the acidic conditions used for the removal of the Boc protecting group, such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl). peptide.comrsc.org It is also stable to strong acids like liquid hydrogen fluoride (B91410) (HF), which is often used for the final cleavage of peptides from the resin support and removal of other side-chain protecting groups in Boc-based solid-phase peptide synthesis (SPPS). rsc.org

Stability in Fmoc Chemistry: The nitro group is also compatible with the basic conditions used in Fmoc-based peptide synthesis, as demonstrated by the stability of the related 4-nitrobenzenesulfonamido group during peptide chain elongation. nih.gov

Reactivity: The primary reactivity of the nitro group in this context is its susceptibility to reduction. drugfuture.com As an electron-withdrawing group, it deactivates the phenyl ring toward electrophilic aromatic substitution. Conversely, it can accelerate the rate of certain reactions, such as the cleavage of the N-Boc group under specific conditions, by destabilizing the carbamate linkage. nih.gov

Table 2: Stability of the 4-Nitro Group Under Common Peptide Synthesis Conditions

| Condition/Reagent | Stability | Application Context | Reference |

| Trifluoroacetic Acid (TFA) | Stable | Boc deprotection | peptide.com |

| Hydrogen Chloride (HCl) | Stable | Boc deprotection | drugfuture.comwikipedia.org |

| Liquid Hydrogen Fluoride (HF) | Stable | Peptide cleavage from resin (Boc-SPPS) | rsc.org |

| Piperidine | Stable | Fmoc deprotection | nih.gov |

| Catalytic Hydrogenation | Not Stable | Reduction to amine | drugfuture.com |

Selective Deprotection Strategies for the Boc Group and its Impact on this compound Derivatives

The selective removal of the N-terminal tert-butyloxycarbonyl (Boc) group is a critical step in peptide synthesis, as it exposes the α-amino group for subsequent peptide bond formation. researchgate.net This deprotection must be accomplished without affecting other protecting groups or sensitive functionalities in the molecule, such as the 4-nitro group or ester groups. acsgcipr.org

The acid-labile nature of the Boc group allows for its selective cleavage using various acidic reagents. wikipedia.org The choice of reagent and conditions can be tailored to the specific substrate to ensure high yields and prevent side reactions. researchgate.net

Common strategies for selective Boc deprotection include:

Strong Acids: A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard method for Boc removal. wikipedia.orgresearchgate.net Similarly, solutions of hydrogen chloride (HCl) in organic solvents such as methanol, ethyl acetate, or dioxane are widely used. nih.govdrugfuture.comwikipedia.org

Mild Acidic Conditions: For substrates sensitive to strong acids, milder conditions can be employed. Aqueous phosphoric acid has been reported as an effective and environmentally benign reagent for deprotecting Boc groups while leaving other acid-sensitive groups intact. organic-chemistry.org

Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) can facilitate selective cleavage of the N-Boc group. wikipedia.org

Alternative Reagents: Other methods have been developed to avoid strongly acidic conditions altogether. These include using oxalyl chloride in methanol, which can deprotect N-Boc on aromatic substrates rapidly, especially those bearing electron-withdrawing groups like nitro. nih.gov Thermolytic methods in continuous flow reactors also offer a catalyst-free approach to Boc deprotection. nih.gov

The successful deprotection of the Boc group from a Boc-Phe(4-NO2)-OH derivative makes the α-amino group available for the next coupling step in a peptide synthesis sequence. researchgate.net For example, after removing the Boc group with HCl in dioxane, the resulting amino ester can be coupled with another N-protected amino acid using a suitable coupling reagent to elongate the peptide chain. drugfuture.com This iterative process of deprotection and coupling is the foundation of both solution-phase and solid-phase peptide synthesis.

Table 3: Selected Methods for Selective N-Boc Deprotection

| Reagent/Method | Conditions | Substrate Compatibility | Reference |

| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂ | Standard for peptide synthesis; nitro group is stable. | wikipedia.orgresearchgate.net |

| Hydrogen Chloride (HCl) | HCl in organic solvents (dioxane, ethyl acetate) | Widely used; nitro group and its derivatives are stable. | drugfuture.comwikipedia.org |

| Oxalyl Chloride | Oxalyl chloride in methanol, room temperature | Mild conditions; faster for substrates with electron-withdrawing groups. | nih.gov |

| Aqueous Phosphoric Acid | H₃PO₄ in water | Mild, environmentally friendly; selective over many other protecting groups. | organic-chemistry.org |

| Thermal Deprotection | Continuous flow, high temperature (e.g., >120 °C) in methanol | Catalyst-free; selectivity can be controlled by temperature. | nih.gov |

| Deep Eutectic Solvent (DES) | Choline chloride/p-toluenesulfonic acid (pTSA) | Mild, efficient for various N-Boc amines, including nitroanilines. | mdpi.com |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound / Boc-Phe(4-NO₂)-OH | N-tert-butoxycarbonyl-4-nitro-L-phenylalanine |

| Boc Group | tert-butyloxycarbonyl group |

| Phe | Phenylalanine |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| HCl | Hydrogen chloride |

| Pd/C | Palladium on carbon |

| Cbz Group | Benzyloxycarbonyl group |

| Fmoc Group | Fluorenylmethyloxycarbonyl group |

| HF | Hydrogen fluoride |

| AlCl₃ | Aluminum chloride |

| pTSA | p-Toluenesulfonic acid |

| Boc-Phe(4-F)-OH | N-tert-butoxycarbonyl-4-fluoro-L-phenylalanine |

| Boc-L-Phe(4-NH-Poc)-OH | N-tert-butoxycarbonyl-4-(propargyloxycarbonylamino)-L-phenylalanine |

Boc Phe 4 Nhz Oh As a Pivotal Building Block in Advanced Organic and Bioorganic Synthesis

Integration of Boc-phe(4-nhz)-OH into Complex Peptide and Peptidomimetic Architectures

The protected amino acid, this compound, which is N-tert-butoxycarbonyl-4-(benzyloxycarbonylamino)-L-phenylalanine, serves as a crucial building block in the synthesis of complex peptide and peptidomimetic structures. Its unique structure, featuring a Boc-protected alpha-amino group and a benzyloxycarbonyl (Cbz or Z)-protected side-chain amino group, allows for orthogonal protection strategies, which are fundamental in modern peptide chemistry. This enables the selective deprotection of either the N-terminus or the side chain, facilitating the stepwise assembly of intricate peptide sequences and the introduction of diverse functionalities.

The presence of the 4-aminophenylalanine core allows for the introduction of a functional group on the phenyl ring, which can be used to modulate the properties of the resulting peptide, such as its conformation, solubility, and biological activity. The benzyloxycarbonyl group on the side chain can be removed under specific conditions, revealing a primary amine that can be further functionalized. This versatility makes this compound a valuable tool for creating peptidomimetics with enhanced stability and tailored biological functions.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, and this compound is well-suited for this methodology. In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and subsequent amino acids are added in a stepwise manner. The Boc protecting group of this compound is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA), allowing for the coupling of the next amino acid in the sequence.

The use of this compound in SPPS is particularly advantageous when the final peptide requires a free amino group at the 4-position of the phenylalanine residue for subsequent modifications. After the full peptide chain is assembled, the Cbz group on the side chain can be selectively removed by hydrogenolysis (e.g., using H2 and a palladium catalyst), leaving the rest of the peptide, including acid-labile side-chain protecting groups, intact. This orthogonal deprotection strategy is critical for the synthesis of peptides that will be labeled, cyclized, or conjugated to other molecules through the side-chain amine.

For instance, in the synthesis of inhibitors for enzymes like Src tyrosine kinase, derivatives of this compound, such as Fmoc-Phe(4-NO2)-OH, are utilized in Fmoc-based SPPS. nih.gov The nitro group can later be reduced to an amine, providing a handle for further chemical modifications. nih.gov Similarly, Boc-protected amino acids are generally suitable for Boc-SPPS protocols. sigmaaldrich.comsigmaaldrich.com

Solution-Phase Coupling Strategies

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis remains a valuable technique, especially for large-scale synthesis and the preparation of shorter peptides or peptide fragments. In solution-phase synthesis, all reactants are dissolved in a suitable solvent. This compound is readily employed in these methods.

The coupling of this compound with another amino acid or peptide fragment in solution typically involves the activation of its carboxylic acid group. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.orgwpmucdn.com Other modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are also highly effective. nih.gov

A general procedure for solution-phase coupling involves reacting this compound with the desired amino acid ester in the presence of a coupling agent and a base, such as diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov The choice of solvent and coupling reagents can be optimized to ensure high yields and minimize racemization. nih.gov The resulting dipeptide, still bearing the Boc and Cbz protecting groups, can then undergo selective deprotection at the N-terminus to allow for further elongation of the peptide chain.

Role of this compound in the Construction of Non-Ribosomal Peptide and Alkaloid Analogs

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by microorganisms and are known for their wide range of biological activities, including antibiotic, immunosuppressive, and anticancer properties. The synthesis of NRP analogs is a major focus in medicinal chemistry to develop new therapeutic agents. This compound and its derivatives are valuable building blocks in this endeavor. The ability to introduce a modifiable handle on the phenyl ring of phenylalanine is key to creating structural diversity and exploring structure-activity relationships. For example, derivatives of Boc-Phe-OH are used in the synthesis of inhibitors for non-ribosomal peptide synthetases (NRPSs), the enzymes responsible for NRP biosynthesis. beilstein-journals.org

Similarly, in the field of alkaloid chemistry, the structural framework of phenylalanine is a common motif. The use of this compound allows for the synthesis of alkaloid analogs with altered properties. The amino group on the phenyl ring can serve as an attachment point for various substituents, leading to the creation of novel compounds with potentially enhanced or new biological activities. For instance, N-acylation of different N-Boc-protected amino acids with other molecules is a strategy to create new molecular hybrids. uctm.edu

Utilization of this compound as a Chiral Scaffold for Asymmetric Catalysis and Ligand Design

The inherent chirality of L-phenylalanine makes its derivatives, including this compound, attractive scaffolds for the design of chiral ligands used in asymmetric catalysis. ua.es In this context, the amino acid structure provides a well-defined three-dimensional arrangement that can be used to create a chiral environment around a metal center.

The synthesis of chiral ligands often involves modifying the amino and carboxyl groups of the amino acid, as well as its side chain. The 4-amino group of the phenylalanine derivative, after deprotection of the Cbz group, can be functionalized to introduce coordinating atoms like phosphorus or nitrogen, which are common in catalyst design. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric reactions, such as hydrogenations, alkylations, and cycloadditions. ua.es The modular nature of peptide synthesis allows for the creation of a library of ligands by varying the amino acid sequence or the substituents on the phenylalanine ring, enabling the fine-tuning of the catalyst's stereoselectivity and reactivity.

Precursor Applications of this compound in the Synthesis of Macrocycles and Constrained Peptides

Macrocyclization is a powerful strategy in drug discovery to create peptides and peptidomimetics with improved conformational stability, receptor affinity, and bioavailability. This compound is an important precursor for the synthesis of such constrained peptides. The side-chain amino group, after deprotection, provides a convenient handle for cyclization.

One common approach is side chain-to-side chain cyclization, where the amino group of the deprotected 4-amino-L-phenylalanine residue is reacted with a carboxylic acid side chain of another amino acid (e.g., aspartic acid or glutamic acid) within the same peptide sequence. Alternatively, head-to-tail cyclization can be performed on a linear peptide containing the deprotected 4-amino-L-phenylalanine. The presence of the amino group on the phenyl ring can also be used to form other types of linkages, such as in the synthesis of cyclic peptides containing ether or thioether bonds.

For example, in the synthesis of galaxamide analogs, which are cyclic pentapeptides, Boc-L-Phe-OH is used as a building block. researchgate.net The synthesis of conformationally constrained peptides often involves solid-phase synthesis strategies where modified amino acids like Fmoc-Phe(4-NO2)-OH are incorporated. nih.gov The nitro group is then reduced to an amine, which can participate in cyclization reactions. nih.gov

Strategic Incorporation of this compound into Molecular Probes and Labeling Reagents

The development of molecular probes and labeling reagents is essential for studying biological processes, identifying protein targets, and for diagnostic applications. The 4-amino group of the phenylalanine side chain in this compound, after deprotection, is an ideal site for the attachment of reporter groups such as fluorophores, biotin (B1667282), or radioactive isotopes.

The orthogonal protection strategy allows for the synthesis of a fully protected peptide, followed by the selective deprotection of the side-chain amine and subsequent conjugation with the desired label. This approach ensures that the label is attached at a specific site, which is crucial for the probe's function and for interpreting experimental results.

Derivatives of 4-aminophenylalanine have been used to create probes for various applications. For instance, p-cyanophenylalanine, which can be derived from 4-aminophenylalanine, has been used as an infrared probe to study protein-drug interactions and as a fluorescence donor in Förster resonance energy transfer (FRET) studies. peptide.com Furthermore, azido-derivatized phenylalanine, such as Boc-L-Phe(4-N3)-OH, can be incorporated into peptides for subsequent "click chemistry" reactions, a powerful tool for bioconjugation. iris-biotech.de

Table of Research Findings on this compound and Derivatives

| Application Area | Key Finding | Compound Derivative(s) | Reference |

| Peptide Synthesis | Utilized in solid-phase peptide synthesis (SPPS) for incorporating functionalized phenylalanine residues. | Fmoc-Phe(4-NO2)-OH | nih.gov |

| Peptide Synthesis | Standard building block for Boc-SPPS. | Boc-Phe-OH | sigmaaldrich.com |

| Peptide Synthesis | Employed in solution-phase coupling reactions mediated by DCC/HOBt. | Boc-Phe-OH | rsc.org |

| Macrocycle Synthesis | Used as a precursor for synthesizing cyclic pentapeptide analogs. | Boc-L-Phe-OH | researchgate.net |

| Molecular Probes | The 4-cyano derivative serves as an IR probe and FRET donor. | Boc-Phe(4-CN)-OH | peptide.com |

| Molecular Probes | The 4-azido derivative enables peptide labeling via click chemistry. | Boc-L-Phe(4-N3)-OH | iris-biotech.de |

| NRP Analog Synthesis | Derivatives are used to create inhibitors of non-ribosomal peptide synthetases. | Boc-L-Phe-OSu | beilstein-journals.org |

Computational Chemistry and Theoretical Investigations of Boc Phe 4 Nhz Oh

Conformational Analysis and Potential Energy Surface Mapping of Boc-phe(4-nhz)-OH

Conformational analysis is fundamental to understanding the three-dimensional structure of a flexible molecule like this compound. The molecule's biological activity and physical properties are intrinsically linked to its preferred shapes, or conformers.

Detailed Research Findings: The process involves systematically exploring the molecule's potential energy surface (PES) to identify all stable, low-energy conformers and the energy barriers that separate them. For a molecule with several rotatable bonds—such as those in the Boc-protecting group, the amino acid backbone, and the benzyloxycarbonyl (Z) group—this exploration is computationally intensive.

Theoretical studies on similar dipeptides, such as H-Trp-Ser-OH, have demonstrated that even small peptides can adopt multiple stable conformations stabilized by intramolecular hydrogen bonds and stacking interactions. researchgate.net For this compound, key dihedral angles (φ, ψ) of the phenylalanine backbone, as well as the orientations of the Boc and NHZ side-chain moieties, would be systematically rotated. Quantum mechanical calculations would then be performed at each orientation to compute the relative energy, resulting in a detailed map of the conformational landscape. The analysis would likely reveal that the lowest energy conformers are stabilized by hydrogen bonds involving the amide and carboxyl groups and potentially by π-stacking interactions between the two phenyl rings.

Table 1: Illustrative Potential Energy Contributions for Hypothetical this compound Conformers This table is a hypothetical representation of data that would be generated from a conformational analysis study.

| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| 1 (Global Minimum) | -120°, +130° | 0.00 | N-H···O=C (Backbone); Phenyl-Phenyl (T-shaped) |

| 2 | -75°, +80° | +1.5 | N-H···O (Boc); Phenyl-Phenyl (Parallel-displaced) |

| 3 | +60°, -65° | +3.2 | C=O···H-N (Side Chain) |

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the spectroscopic properties of molecules.

Detailed Research Findings: For this compound, DFT calculations would be employed to determine properties such as orbital energies (HOMO, LUMO), the distribution of electron density, and the molecular dipole moment. Studies on related peptides emphasize the necessity of including dispersion corrections (e.g., DFT-D) to accurately model the non-covalent interactions, such as π-stacking, which are critical in aromatic systems. researchgate.net

These calculations can also predict vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis). By calculating the vibrational frequencies of the molecule's stable conformers, a theoretical IR spectrum can be generated. Comparing this with experimental data can help confirm the presence of specific conformers in a sample. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. For this compound, characteristic absorption bands would be expected from the phenyl and benzyloxycarbonyl chromophores. preprints.org

Table 2: Predicted Spectroscopic Data for a Hypothetical Low-Energy Conformer of this compound This table illustrates the type of predictive data obtained from quantum chemical calculations.

| Property | Predicted Value | Description |

|---|---|---|

| HOMO-LUMO Gap | 5.1 eV | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. |

| Dipole Moment | 3.2 Debye | A measure of the molecule's overall polarity. |

| Key IR Frequencies | 3350 cm⁻¹ | N-H stretch (amide) |

| 1715 cm⁻¹ | C=O stretch (Boc group) | |

| 1690 cm⁻¹ | C=O stretch (Z group) | |

| UV-Vis λmax | 265 nm | π → π* transition in the aromatic rings. |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics of this compound

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of the molecule's dynamic behavior.

Detailed Research Findings: For this compound, MD simulations would be crucial for understanding how its conformation changes in different environments, particularly in various solvents. Simulations of similar peptides have shown that solvent polarity can significantly alter the conformational equilibrium. In a polar solvent like water, the molecule might adopt more extended conformations to maximize hydrogen bonding with water molecules. In a nonpolar solvent, it would likely favor compact, folded structures driven by intramolecular hydrogen bonds and hydrophobic collapse. These simulations provide insight into the flexibility of the molecule and the timescales of transitions between different conformational states, which is critical for understanding its interactions with other molecules.

Prediction of Reactivity and Reaction Pathways via Computational Modeling for this compound Transformations

Computational modeling can predict the most likely pathways for chemical reactions by calculating the energies of reactants, products, and the transition states that connect them. This is particularly useful for understanding the mechanisms of protection and deprotection reactions common in peptide synthesis. wiley-vch.de

Detailed Research Findings: For this compound, computational models could investigate the acid-catalyzed removal of the Boc group or the hydrogenolysis of the Z group. By mapping the reaction coordinate and calculating the activation energy barriers, chemists can predict the conditions required for these transformations and identify potential side reactions. For instance, modeling the treatment with trifluoroacetic acid (TFA) would show the step-wise protonation of the Boc group, its cleavage to form a carbocation, and the subsequent formation of the free amine. Such studies help optimize synthetic routes by providing a rationale for the choice of reagents and reaction conditions. rsc.org

Ligand-Protein Docking Simulations (if relevant to its use as a probe/ligand in vitro)

If this compound or its derivatives are to be used as ligands or probes for biological systems, molecular docking simulations can predict how they will bind to a target protein. uni-regensburg.de The parent amino acid, 4-azido-L-phenylalanine, is widely used to study protein-protein interactions, making such simulations relevant for its derivatives. ebi.ac.uk

Detailed Research Findings: Docking involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the strength of the interaction. The simulation samples numerous possible orientations and conformations of the ligand within the binding pocket to identify the most favorable binding mode. The results can predict the binding affinity (e.g., in kcal/mol) and highlight the specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-stacking. This information is invaluable for designing more potent and selective inhibitors or for interpreting the results of biochemical assays.

Table 3: Hypothetical Docking Simulation Results of this compound with a Target Protein This table is a representative example of data generated from a ligand-protein docking simulation.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Predicts a strong and stable binding interaction. |

| Predicted Ki | ~500 nM | Estimated inhibition constant based on binding energy. |

| Interacting Residues | Tyr82, Leu99, Val110 | These protein residues form key contacts with the ligand. |

| Types of Interactions | Hydrogen bond with Tyr82; Hydrophobic interactions with Leu99, Val110; π-stacking with Tyr82. | Details the specific forces stabilizing the ligand-protein complex. |

Advanced Biochemical and Mechanistic Research Applications of Boc Phe 4 Nhz Oh Excluding Clinical Efficacy and Safety Studies

Design and Application of Boc-phe(4-nhz)-OH Derivatives as Probes for Enzymatic Mechanism Elucidation (in vitro)

The unique properties of the 4-azido-L-phenylalanine residue, once incorporated into a peptide sequence using its Boc-protected precursor, make it an invaluable component for designing sophisticated chemical probes to investigate enzyme mechanisms.

The incorporation of 4-azido-L-phenylalanine into peptide sequences allows for the creation of potent substrate analogs and inhibitors for mechanistic studies. A primary application is in photo-affinity labeling. When a peptide containing 4-azido-L-phenylalanine binds to the active site of a target enzyme, subsequent exposure to UV light triggers the conversion of the inert azide (B81097) group into a highly reactive nitrene. This nitrene can then form a covalent bond with nearby amino acid residues within the enzyme's binding pocket. This process irreversibly crosslinks the peptide to the enzyme, enabling the identification of binding partners and the mapping of active site architecture.

Beyond the azido (B1232118) group, other para-substituted phenylalanine derivatives are also employed to probe enzyme-substrate interactions. The electronic properties of the active site can be systematically studied by replacing the native phenylalanine with analogs containing electron-withdrawing or electron-donating groups. For example, derivatives like 4-nitro-L-phenylalanine or 4-cyano-L-phenylalanine can be used to explore the role of electrostatic interactions and charge distribution in substrate recognition and catalysis. nih.gov The synthesis of peptides containing these varied residues provides insight into the specific structural and electronic requirements for enzymatic activity. nih.govnih.gov

Table 1: Applications of para-Substituted Boc-Phenylalanine Derivatives in Enzyme Studies

| Derivative | para-Substituent | Key Application | Research Area |

|---|---|---|---|

| Boc-Phe(4-N3)-OH | -N3 (Azido) | Photo-affinity labeling (covalent crosslinking) | Active site mapping, target identification |

| Boc-Phe(4-NO2)-OH | -NO2 (Nitro) | Electronic probe (strong electron-withdrawing) | Structure-activity relationship studies |

| Boc-Phe(4-CN)-OH | -CN (Cyano) | Electronic and infrared (IR) probe | Probing local environment, protein folding |

| Boc-Phe(4-Cl)-OH | -Cl (Chloro) | Steric and electronic probe | Enhancing peptide stability against degradation |

The azido group on Boc-Phe(4-N3)-OH is a key functional handle for the site-specific attachment of biophysical probes, such as fluorophores or spin labels, through click chemistry. iris-biotech.demedchemexpress.com A peptide designed to be a substrate or inhibitor is first synthesized incorporating 4-azido-L-phenylalanine. Subsequently, a fluorophore or spin label that has been modified with a terminal alkyne group can be covalently attached.

This strategy yields highly specific probes for studying enzyme kinetics and dynamics. For instance, a peptide substrate containing a fluorophore-conjugated 4-azido-L-phenylalanine residue can be used in fluorescence resonance energy transfer (FRET) assays. The attachment of a quencher molecule elsewhere on the peptide or enzyme allows for real-time monitoring of conformational changes or cleavage events. Similarly, fluorescently labeled peptides can be visualized using advanced microscopy techniques to observe their interaction with enzymes in cellular lysates or on fixed cells. nih.govmdpi.com The development of such probes enables high-contrast imaging and sensitive detection of enzymatic activity. nih.gov

While less common, spin-labeled probes can be created using a similar conjugation strategy. These probes are used in electron paramagnetic resonance (EPR) spectroscopy to provide information about the local environment, mobility, and distance constraints within the enzyme-substrate complex.

Use of this compound in Receptor Binding Studies and Ligand-Target Interactions (in vitro)